Azasetron-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

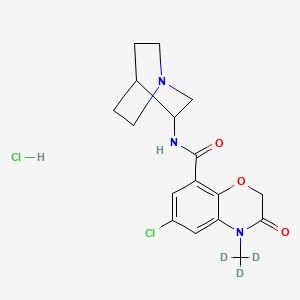

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675645 |

Source

|

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216505-58-6 |

Source

|

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of Azasetron-d3 Hydrochloride

Introduction

Azasetron-d3 Hydrochloride is the deuterated form of Azasetron Hydrochloride, a potent and selective serotonin 5-HT3 receptor antagonist.[1][2][3] While Azasetron is primarily utilized as an antiemetic agent to manage nausea and vomiting induced by chemotherapy, radiotherapy, and postoperative procedures, its stable isotope-labeled counterpart, this compound, serves a critical role in research and development.[4][5] The incorporation of three deuterium atoms provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic studies and quantitative bioanalytical assays using mass spectrometry (MS), such as LC-MS.[6] Understanding the intrinsic chemical properties and stability profile of this molecule is paramount for ensuring data integrity, developing robust analytical methods, and defining appropriate handling and storage protocols.

This guide provides an in-depth analysis of the chemical characteristics, stability under various stress conditions, and validated analytical methodologies for this compound, offering a crucial resource for researchers, analytical scientists, and drug development professionals.

Mechanism of Action: The Role of 5-HT3 Receptor Antagonism

The therapeutic and biological context of this compound is identical to its non-deuterated parent compound. The primary mechanism involves the competitive blockade of 5-HT3 receptors.[2][4] During emetogenic events like chemotherapy, enterochromaffin cells in the gastrointestinal tract release large quantities of serotonin (5-hydroxytryptamine, 5-HT).[4][5] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, initiating the emetic reflex.[4] Azasetron acts as a competitive antagonist at these receptors, effectively interrupting this signaling pathway and preventing the onset of nausea and vomiting.[4][5]

The diagram below illustrates this mechanism, which is fundamental to the compound's application and relevance in pharmacological studies.

Caption: Mechanism of 5-HT3 Receptor Antagonism by Azasetron.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are foundational for its handling, formulation, and analytical detection. The deuteration slightly increases the molecular weight compared to the parent compound but does not significantly alter its other chemical properties like solubility or appearance.

| Property | Value | References |

| Chemical Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(methyl-d3)-3-oxo-1,4-benzoxazine-8-carboxamide hydrochloride | [6][7] |

| Molecular Formula | C₁₇H₁₈D₃Cl₂N₃O₃ | [7] |

| Molecular Weight | 389.29 g/mol | [7] |

| CAS Number | 1216505-58-6 | [7] |

| Unlabeled CAS | 123040-16-4 | [1][8][9] |

| Appearance | White to off-white/beige solid powder | [1][9] |

| Solubility | H₂O: Soluble (e.g., 20 mg/mL, may require sonication) DMSO: Sparingly Soluble (e.g., 2.22 mg/mL) | [1][8][9] |

| Purity (Typical) | ≥98% (by HPLC) | [9] |

Chemical Stability and Degradation Profile

The stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and handling during experimental procedures. Its stability profile is considered analogous to that of Azasetron Hydrochloride.

Recommended Storage and Handling

For long-term integrity, this compound solid should be stored at refrigerated temperatures (2-8°C) or at room temperature, protected from moisture in a sealed, desiccated environment.[1][6][8][9] Stock solutions prepared in aqueous or DMSO solvents should be aliquoted and stored frozen (-20°C for short-term, -80°C for long-term up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1][8]

Key Factors Influencing Stability

Several environmental factors can compromise the integrity of Azasetron, leading to significant degradation.

-

Light Exposure: Azasetron is exceptionally sensitive to light.[10] Studies have demonstrated that when aqueous solutions of Azasetron are exposed to room light at 25°C, significant degradation occurs within hours.[10][11] This photodegradation is accompanied by a decrease in pH and a distinct color change from colorless to pink.[10][11][12] Losses of over 80% of the active compound have been reported within 48 hours under light exposure.[10] Therefore, it is imperative that all handling, storage, and analysis of this compound and its solutions be performed under light-protected conditions.

-

Temperature: In the absence of light, Azasetron solutions exhibit good thermal stability. Solutions are stable for up to 14 days when refrigerated at 4°C and for at least 48 hours at room temperature (25°C).[10][11][12] One study noted stability for 24 hours at temperatures up to 35°C when protected from light, indicating that temperature excursions are less critical than light exposure.[10][11]

-

pH and Forced Degradation: The stability of Azasetron is pH-dependent. Forced degradation studies, used to validate stability-indicating analytical methods, show that the compound degrades under strongly acidic (1N HCl), strongly basic (1N NaOH), and oxidative (3% H₂O₂) conditions, especially when heated.[10] This susceptibility suggests that hydrolysis and oxidation are potential degradation pathways.

The following diagram conceptualizes the main degradation pathways under common stress conditions.

Caption: Conceptual Degradation Pathways for Azasetron-d3 HCl.

Protocol: Stability-Indicating HPLC Method

To accurately quantify this compound and resolve it from potential degradants, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10][13][14]

Principle

This method utilizes reversed-phase chromatography to separate Azasetron from its more polar degradation products. A C18 column provides a nonpolar stationary phase, while a buffered aqueous-organic mobile phase allows for the elution of compounds based on their hydrophobicity. Detection is achieved using a UV detector at a wavelength where Azasetron exhibits strong absorbance.

Step-by-Step Methodology

-

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector (e.g., Shimadzu LC-20A).[10]

-

Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[10]

-

HPLC-grade acetonitrile, potassium phosphate monobasic (KH₂PO₄), phosphoric acid, and triethylamine.

-

Water for chromatography (e.g., Milli-Q or equivalent).

-

-

Preparation of Mobile Phase:

-

Buffer (A): Prepare a 50 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in water. Add triethylamine to a final concentration of 0.1% (v/v). Adjust the pH to 4.0 using 85% phosphoric acid.[10] Filter through a 0.45 µm filter.

-

Organic (B): HPLC-grade acetonitrile.

-

Elution Gradient: The final mobile phase is an isocratic mixture of Buffer (A) and Acetonitrile (B), typically in a ratio around 74:25 (v/v).[10] This ratio may require optimization based on the specific column and system. Degas the final mobile phase mixture before use.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase or a suitable diluent (e.g., water) to prepare a stock solution (e.g., 0.1 mg/mL).

-

Prepare working standards and quality control samples by diluting the stock solution to the desired concentrations within the calibration range.

-

For stability samples, dilute them to fall within the linear range of the assay.

-

-

Validation and Analysis:

-

Specificity: To confirm the method is stability-indicating, analyze samples that have been forcibly degraded (e.g., by exposure to acid, base, peroxide, heat, and light). The method must demonstrate that the Azasetron peak is well-resolved from all degradation product peaks.

-

Linearity, Accuracy, and Precision: Establish these parameters according to standard validation guidelines (e.g., ICH Q2(R1)).

-

Quantification: Calculate the concentration of this compound in samples by comparing the peak area to a calibration curve generated from standards of known concentration.

-

Experimental Workflow Diagram

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Azasetron - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]

- 5. What is Azasetron Hydrochloride used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]

- 10. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Azasetron-d3 for Research Applications

This guide provides a comprehensive overview of the synthesis and characterization of Azasetron-d3, a deuterated analog of the potent 5-HT3 receptor antagonist, Azasetron. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for quantitative bioanalytical assays or a tool for metabolic profiling studies.

Introduction to Azasetron and the Significance of Deuterium Labeling

Azasetron is a selective 5-HT3 receptor antagonist used clinically as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2][3] The mechanism of action involves the blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors located in the peripheral and central nervous systems, which are key components of the emetic reflex pathway.[1][4]

In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled compounds are indispensable tools.[5][6] Azasetron-d3, in which three hydrogen atoms on the N-methyl group are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based quantification of Azasetron in biological matrices.[5] The key advantages of using a deuterated analog like Azasetron-d3 include:

-

Co-elution with the Analyte: Its chromatographic behavior is nearly identical to the unlabeled parent drug, ensuring accurate correction for variations during sample preparation and analysis.

-

Distinct Mass Spectrometric Signal: The +3 mass unit difference allows for clear differentiation from the unlabeled Azasetron, preventing cross-signal interference.

-

Minimal Isotope Effect: The deuterium substitution on the N-methyl group is unlikely to significantly alter the compound's physicochemical properties or metabolic fate, making it a reliable tracer.

This guide will detail a robust synthetic route to Azasetron-d3 and the analytical methodologies for its comprehensive characterization, ensuring its suitability for rigorous research applications.

Synthesis of Azasetron-d3

The synthesis of Azasetron-d3 is approached through a multi-step process, culminating in the introduction of the deuterated methyl group and subsequent amide bond formation. The overall synthetic strategy is designed for efficiency and control over the isotopic labeling.

Synthetic Pathway Overview

The synthesis commences with the formation of the core benzoxazine structure, followed by N-methylation using a deuterated reagent, and finally, coupling with 3-aminoquinuclidine.

Caption: Proposed synthetic pathway for Azasetron-d3.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

The synthesis of the benzoxazine core starts from 3-amino-5-chloro-2-hydroxybenzoic acid methyl ester, which is cyclized with chloroacetyl chloride.

Protocol:

-

Dissolve 3-amino-5-chloro-2-hydroxybenzoic acid methyl ester in a suitable solvent system (e.g., a biphasic mixture of chloroform and water).

-

Add sodium bicarbonate (NaHCO3) to the mixture to act as a base.

-

Slowly add chloroacetyl chloride to the reaction mixture at a controlled temperature.

-

Stir the reaction until completion, monitoring by Thin Layer Chromatography (TLC).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization to yield 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester.

Step 2: N-Deuteriomethylation

The crucial deuterium labeling step involves the N-methylation of the benzoxazine nitrogen using deuterated methyl iodide.

Protocol:

-

Dissolve the product from Step 1 in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K2CO3) as a base.

-

Add deuterated methyl iodide (CD3I) to the reaction mixture.

-

Heat the mixture and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 6-chloro-4-(methyl-d3)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester.

Step 3: Saponification

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Protocol:

-

Suspend the deuterated ester from Step 2 in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH) and reflux the mixture until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to yield 6-chloro-4-(methyl-d3)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.

Step 4: Amide Coupling

The final step involves the formation of the amide bond between the carboxylic acid and 3-aminoquinuclidine.

Protocol:

-

Convert the carboxylic acid from Step 3 to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl2). Remove the excess thionyl chloride under reduced pressure.

-

In a separate flask, dissolve 3-aminoquinuclidine and N-methylmorpholine in chloroform.[1]

-

Under cooling and stirring, add the freshly prepared acyl chloride to the solution of 3-aminoquinuclidine.[1]

-

Stir the reaction mixture for several hours at room temperature.[1]

-

Wash the reaction mixture sequentially with water, aqueous sodium bicarbonate solution, and again with water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.[1]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-isopropyl ether) to obtain Azasetron-d3.[1]

Characterization of Azasetron-d3

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Azasetron-d3. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | C10H8ClNO4 | CID 14771562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester - Amerigo Scientific [amerigoscientific.com]

- 5. chembk.com [chembk.com]

- 6. 2H-1,4-Benzoxazine-8-carboxamide,N-1-azabicyclo[2.2.2]oct-3-yl-6-chloro-3,4-dihydro-4-methyl-3-oxo-, (-)-;123040-95-9 [axsyn.com]

An In-Depth Technical Guide to the Mechanism of Action of Azasetron

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron is a formidable antiemetic agent, clinically pivotal in the management of nausea and vomiting, particularly those episodes induced by cytotoxic chemotherapy (CINV), radiotherapy (RINV), and postoperative states (PONV).[1][2][3] Marketed under trade names such as Serotop and Setronil, it belongs to the "setron" class of drugs.[1] Azasetron exerts its therapeutic effects through a highly specific and potent antagonism of the serotonin 5-HT3 receptor.[2][4] Unlike the majority of serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, and its blockade represents a critical intervention point in the complex neurophysiological cascade of emesis.[5][6]

This technical guide provides a comprehensive exploration of the mechanism of action of Azasetron, beginning with its molecular target and proceeding through its pharmacodynamic profile, the downstream signaling consequences of its binding, and the key experimental methodologies used to validate its activity. The objective is to furnish drug development professionals and researchers with an in-depth understanding of the scientific principles underpinning Azasetron's clinical efficacy.

The Molecular Target: The Serotonin 5-HT3 Receptor

The emetic reflex is a protective mechanism coordinated by the "vomiting center" in the medulla oblongata, which receives inputs from several sources, including the chemoreceptor trigger zone (CTZ) in the area postrema and peripheral afferent nerves from the gastrointestinal (GI) tract.[1][7] A key neurotransmitter in this pathway is serotonin, or 5-hydroxytryptamine (5-HT).[1] Chemotherapeutic agents, for instance, cause damage to the enterochromaffin cells in the GI tract, leading to a massive release of serotonin.[1][8] This released serotonin activates 5-HT3 receptors on vagal afferent nerve terminals, initiating a signal to the CTZ and the vomiting center.[1][9]

The 5-HT3 receptor is a member of the Cys-loop superfamily of pentameric ligand-gated ion channels (pLGICs).[10] Its activation by serotonin leads to the opening of a non-selective cation channel, permitting the rapid influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[6][10] This influx causes a rapid membrane depolarization and excitation of the neuron, propagating the emetic signal.[5][6] Azasetron's mechanism is centered on the complete blockade of this event.

Pharmacodynamics of Azasetron

Primary Mechanism: High-Affinity Competitive Antagonism

Azasetron functions as a potent and selective competitive antagonist at the 5-HT3 receptor.[11][12] It binds with high affinity to the receptor, thereby physically preventing serotonin from docking and inducing the conformational change required for channel opening.[11] This action effectively silences the signaling pathway that triggers nausea and vomiting.[1] The binding affinity of Azasetron is robust, positioning it as a highly potent agent within its class.[2][4]

| Compound | Binding Affinity Metric | Value | Source |

| Azasetron | pKi | 9.27 | [2][4] |

| Azasetron | Ki | 0.33 nM | [12] |

| Azasetron HCl | IC50 | 0.33 nM | [13] |

| Granisetron | Ki | 1.44 nM | [14] |

| Ondansetron | Ki | 6.16 nM | [13] |

| Palonosetron | Ki | 0.17 nM | [13] |

| Ramosetron HCl | Ki | 0.091 nM | [13] |

Table 1: Comparative binding affinities of Azasetron and other selective 5-HT3 receptor antagonists. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity, with lower values indicating higher potency. pKi is the negative logarithm of the Ki value.

Downstream Signaling Consequences

By blocking the 5-HT3 receptor ion channel, Azasetron prevents the depolarization of both peripheral and central neurons involved in the emetic reflex.[4][6] In the periphery, it blocks the initiation of the signal at the vagal afferent nerves in the gut.[1] Centrally, it blocks 5-HT3 receptors within the CTZ and the nucleus tractus solitarius, preventing the integration and relay of emetogenic signals to the medulla.[4][14] This dual peripheral and central blockade is fundamental to its high degree of antiemetic efficacy.

Selectivity Profile

A key attribute of Azasetron's pharmacodynamic profile is its high selectivity. It displays little to no significant affinity for other neurotransmitter receptors, including dopamine D1/D2, histamine H1, muscarinic acetylcholine receptors, α1/α2 adrenoceptors, or other serotonin receptor subtypes like 5-HT1A and 5-HT2.[12] This high degree of selectivity is clinically important as it minimizes the risk of off-target side effects commonly associated with less selective antiemetics, such as the extrapyramidal symptoms seen with dopamine antagonists.[1]

Elucidating the Mechanism: Key Experimental Methodologies

The characterization of Azasetron's mechanism of action relies on a suite of established in vitro and in vivo pharmacological assays. These protocols serve not only to determine the drug's primary mechanism but also to validate its potency, selectivity, and therapeutic efficacy in a preclinical setting.

In Vitro Characterization: Radioligand Binding Assay

The foundational method for determining a compound's affinity for its target receptor is the radioligand binding assay. This technique quantifies the interaction between the drug and the receptor by measuring the displacement of a radioactive ligand.

Objective: To determine the inhibition constant (Ki) of Azasetron for the 5-HT3 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Tissue/Cell Preparation:

-

Homogenize brain tissue known to be rich in 5-HT3 receptors (e.g., rat cerebral cortex) or use membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).[12][15]

-

Prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

-

Determine the protein concentration of the membrane suspension using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of a selective 5-HT3 receptor radioligand (e.g., [3H]granisetron at a concentration near its Kd value).[17]

-

Add increasing concentrations of unlabeled Azasetron (the "competitor") to the wells, typically spanning several orders of magnitude (e.g., 10^-12 M to 10^-5 M).

-

Include control wells:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-radioactive, potent 5-HT3 antagonist (e.g., 10 µM tropisetron) to saturate all specific binding sites.[18]

-

-

-

Incubation & Harvesting:

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[16]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

-

-

Quantification & Analysis:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Azasetron. This will generate a sigmoidal competition curve.

-

Use non-linear regression analysis to fit the curve and determine the IC50 value (the concentration of Azasetron that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Validation: Cisplatin-Induced Emesis Model

To confirm that the in vitro receptor antagonism translates into functional antiemetic activity, in vivo models are essential. The ferret and musk shrew are standard non-rodent models for emesis research because, unlike rats and mice, they possess a vomiting reflex.[12][19]

Objective: To evaluate the efficacy of Azasetron in preventing acute emesis induced by a highly emetogenic chemotherapeutic agent.

Experimental Protocol: Ferret Model of Cisplatin-Induced Emesis

-

Animal Acclimatization: Acclimate male ferrets to the experimental environment and observation cages for several days. Ensure they are healthy and have free access to food and water.

-

Drug Administration:

-

Divide animals into treatment groups (e.g., Vehicle control, Azasetron at various doses).

-

Administer Azasetron (e.g., 0.1-1 mg/kg) via the desired clinical route, such as intravenous (i.v.) or oral (p.o.), typically 30-60 minutes before the emetogenic challenge.[1][12] The vehicle control group receives the drug formulation without the active compound.

-

-

Emetogenic Challenge:

-

Observation & Data Collection:

-

Place each animal in an individual observation cage and record its behavior for a defined period (e.g., 4-6 hours for the acute phase).

-

Quantify the primary endpoints:

-

Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.

-

Number of vomits (emetic episodes): Forceful expulsion of gastric contents.

-

Latency to first emetic episode.

-

-

-

Statistical Analysis:

-

Compare the number of retches and vomits between the Azasetron-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Mann-Whitney U test).

-

A statistically significant reduction in the number of emetic episodes in the Azasetron groups compared to the control group demonstrates antiemetic efficacy.

-

Advanced Insights and Future Directions

While the primary mechanism of Azasetron is well-established, ongoing research continues to refine our understanding of the broader pharmacology of 5-HT3 receptor antagonists.

-

Receptor Cross-Talk: There is emerging evidence of cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways.[20] The NK-1 receptor, activated by substance P, is a major driver of delayed CINV.[21][22] While Azasetron does not bind to the NK-1 receptor, interactions between these pathways could have implications for its efficacy, particularly when used in combination therapies with NK-1 antagonists.

-

Safety Pharmacology: As a class, 5-HT3 antagonists have been associated with minor, reversible changes in electrocardiogram (ECG) parameters, such as QT interval prolongation.[23] These effects are generally not considered clinically significant at standard therapeutic doses but represent an important safety consideration during drug development.[23]

-

Investigational Uses: Beyond its established antiemetic role, Azasetron and its enantiomers are being investigated for other potential therapeutic applications, such as neuroprotective effects to prevent hearing loss.[2][4]

Conclusion

The mechanism of action of Azasetron is a clear and compelling example of targeted pharmacology. It functions as a highly potent and selective competitive antagonist of the 5-HT3 receptor, a ligand-gated ion channel critical to the emetic reflex. By blocking serotonin-induced depolarization of neurons in both the gastrointestinal tract and the central nervous system, Azasetron effectively interrupts the transmission of emetogenic signals.[1][4][11] This precise mechanism, validated through rigorous in vitro binding assays and in vivo models of emesis, accounts for its profound clinical efficacy in preventing nausea and vomiting. Its high selectivity minimizes off-target effects, contributing to a favorable safety profile.[12] For researchers and drug development professionals, Azasetron serves as a benchmark for the successful application of receptor-specific antagonism in modern therapeutics.

References

- Patsnap Synapse. (2024-06-14).

- Patsnap Synapse. (2024-07-17). What is the mechanism of Azasetron Hydrochloride?

- DrugBank. (2026-01-08). Azasetron.

- Wikipedia. (2024-01-15). Azasetron.

- Lambert, J. J., et al. (1992). Recent Advances in the Electrophysiological Characterization of 5-HT3 Receptors. Trends in Pharmacological Sciences.

- MedChemExpress. Azasetron ((Rac)-SENS-401 free base).

- BenchChem. Application Notes and Protocols for 5-HT3 Antagonists in Electrophysiology.

- Tsukagoshi, S. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho.

- Keefe, D. L. (2003). Electrocardiographic and Cardiovascular Effects of the 5-Hydroxytryptamine3 Receptor Antagonists. The American Journal of Medicine.

- Sienkiewicz, Z. J., & Moore, S. (1994). Physiology of chemotherapy-induced emesis and antiemetic therapy. Predictive models for evaluation of new compounds. Supportive Care in Cancer.

- BenchChem. Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay.

- Sigma-Aldrich. Azasetron.

- Horn, C. C., et al. (2011). Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews. Frontiers in Neuroscience.

- Hori, H., et al. (1996). [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP]. Gan To Kagaku Ryoho.

- Selleckchem. 5-HT3 Selective Agonists | Antagonists.

- Weiger, T. M., et al. (2000). Serotonin 5-HT3 receptors on mechanosensitive neurons with cardiac afferents.

- Lovinger, D. M., et al. (2015). Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors. British Journal of Pharmacology.

- NIMH Psychoactive Drug Screening Program. Assay buffers.

- Navari, R. M. (2003). 5HT 3 receptor antagonists' binding affinity and plasma half-life.

- Wikipedia. (2023-11-25). 5-HT3 antagonist.

- Adel, N. (2016). Neuropharmacology and Management of Chemotherapy-Induced Nausea and Vomiting in Patients with Breast Cancer. Breast Cancer: Basic and Clinical Research.

- Wikipedia. (2024-01-08). Chemotherapy-induced nausea and vomiting.

- Miyake, T., et al. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides. Chemical & Pharmaceutical Bulletin.

- Rojas, C., & Slusher, B. S. (2015). Mechanisms and latest clinical studies of new NK receptor antagonists for chemotherapy-induced nausea and vomiting: Rolapitant and NEPA (netupitant/palonosetron).

- de Esch, I. J. P., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry.

- Rojas, C., et al. (2010). The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo. The Journal of Pharmacology and Experimental Therapeutics.

- Okuda, Y., et al. (1998). [Clinical evaluation of Azasetron Hydrochloride: a new selective 5-HT3 receptor antagonist--antiemetic profile and plasma concentration in transcatheter arterial chemoembolization using CDDP for unresectable hepatocellular carcinoma]. Gan To Kagaku Ryoho.

Sources

- 1. What is Azasetron Hydrochloride used for? [synapse.patsnap.com]

- 2. Azasetron - Wikipedia [en.wikipedia.org]

- 3. [Study on clinical effect of a continuous intravenous infusion of azasetron against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Physiology of chemotherapy-induced emesis and antiemetic therapy. Predictive models for evaluation of new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemotherapy-induced nausea and vomiting - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]

- 12. Azasetron = 98 HPLC 123040-16-4 [sigmaaldrich.com]

- 13. selleckchem.com [selleckchem.com]

- 14. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 15. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lecerveau.ca [lecerveau.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]

- 20. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuropharmacology and Management of Chemotherapy-Induced Nausea and Vomiting in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 23. researchgate.net [researchgate.net]

Azasetron-d3 hydrochloride certificate of analysis and purity

An In-depth Technical Guide to the Certificate of Analysis and Purity of Azasetron-d3 Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical parameters detailed in a Certificate of Analysis (CoA) for this compound. It is intended for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical and clinical research. We will delve into the causality behind the experimental choices for certification and provide detailed, field-proven protocols.

Introduction: The Significance of this compound in Modern Research

Azasetron is a potent and selective 5-HT3 receptor antagonist, clinically used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy. Its mechanism of action involves blocking serotonin, a natural substance in the body that can cause vomiting, from interacting with 5-HT3 receptors in the brain and gastrointestinal tract.

The introduction of stable isotope-labeled internal standards, such as this compound, has revolutionized bioanalytical assays. In pharmacokinetic and metabolic studies, the goal is to accurately quantify the concentration of a drug (the analyte) in a biological matrix like blood or plasma. Deuterated standards are ideal for this purpose as they are chemically identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by a mass spectrometer, making them perfect internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The co-elution of the analyte and the internal standard helps to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Deconstructing the Certificate of Analysis (CoA) for this compound

A Certificate of Analysis is a document that confirms that a product meets its predetermined specifications. For a high-purity compound like this compound, the CoA is a testament to its identity, purity, and quality. Below is a detailed exploration of the key sections of a typical CoA.

Identification and Structural Confirmation

The first step in certifying a new batch of this compound is to unequivocally confirm its chemical structure. This is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): NMR is a powerful tool for elucidating the structure of organic molecules.

-

¹H-NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of Azasetron-d3, the absence of signals at the positions where deuterium has been incorporated confirms the success of the deuteration reaction.

-

¹³C-NMR: Provides information about the carbon skeleton of the molecule. The spectrum of this compound should be consistent with the expected structure.

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should show characteristic absorption bands for the functional groups present in the molecule, such as the carbonyl group of the ester and the N-H bonds of the amine.

Purity and Assay

Purity is arguably the most critical parameter on a CoA for a research-grade compound. The presence of impurities can lead to erroneous experimental results.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used techniques for assessing the purity of pharmaceutical compounds. These methods separate the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Assay: The assay is the measure of the actual amount of the desired compound in the material. It is often determined by HPLC against a certified reference standard.

Impurity Profiling

A comprehensive CoA will also detail the types and amounts of impurities present.

-

Related Substances: These are organic impurities that are structurally related to the main compound, often arising from the synthesis process or degradation.

-

Residual Solvents: These are organic solvents used during the synthesis and purification process that may remain in the final product. Their levels are strictly controlled as they can be toxic. Gas chromatography (GC) is a common technique for their analysis.

-

Water Content: The amount of water is determined by Karl Fischer titration, a highly specific and accurate method.

-

Inorganic Impurities: This includes tests for heavy metals and residue on ignition (sulfated ash), which measures the amount of inorganic residue remaining after combustion.

Physical Properties

-

Appearance: A visual description of the physical form and color of the compound.

-

Solubility: Information on the solvents in which the compound is soluble and at what concentration.

-

Melting Point: The temperature at which the solid and liquid phases of the compound are in equilibrium. It is a good indicator of purity.

Deuterium Incorporation

For a deuterated standard, it is crucial to determine the extent and location of deuterium incorporation.

-

Mass Spectrometry: MS is used to determine the isotopic distribution, i.e., the percentage of the compound that is d3, d2, d1, and d0 (unlabeled). A high percentage of the d3 species is desirable.

-

NMR Spectroscopy: As mentioned earlier, ¹H-NMR can confirm the location of the deuterium atoms by the absence of signals at the expected positions.

Data Presentation: Sample Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| ¹H-NMR | Conforms to structure | Conforms | NMR |

| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |

| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |

| Assay (HPLC) | 95.0% - 105.0% | 99.2% | HPLC |

| Water (Karl Fischer) | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Deuterium Incorporation | ≥ 99% d3 | 99.6% d3 | Mass Spectrometry |

Experimental Protocols

HPLC Method for Purity and Assay of this compound

This protocol provides a robust method for the determination of purity and assay of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.

-

Further dilute this solution to obtain a working concentration of 0.1 mg/mL.

Calculation of Purity: Purity (%) = (Area of main peak / Total area of all peaks) x 100

NMR Analysis for Structural Confirmation and Deuterium Labeling

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to an NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H-NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C-NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Data Interpretation:

-

The ¹H-NMR spectrum should be compared to the spectrum of non-deuterated Azasetron to confirm the absence of signals at the deuterated positions.

-

The ¹³C-NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

Visualization of Key Workflows

Workflow for the Certification of this compound

Caption: Certification workflow for Azasetron-d3 HCl.

Use of Azasetron-d3 HCl as an Internal Standard in Bioanalysis

Caption: Bioanalytical workflow using an internal standard.

References

-

U.S. Pharmacopeia. General Chapter <467> Residual Solvents. [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

Reich, H. J. (2021). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

-

European Medicines Agency. (2011). Guideline on the investigation of bioequivalence. [Link]

A Senior Scientist's Guide to Sourcing and Utilizing Azasetron-d3 Hydrochloride for Advanced Research

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of Azasetron-d3 Hydrochloride, a critical tool in modern bioanalytical research. We will explore the essential criteria for sourcing high-purity isotopic standards, provide a detailed methodology for its application in pharmacokinetic analysis, and delve into the underlying pharmacology of its non-labeled counterpart, Azasetron.

Introduction: The Role of Isotopic Standards in Precision Bioanalysis

Azasetron is a potent and selective serotonin 5-HT3 receptor antagonist, a class of drugs widely used as antiemetics, particularly for managing nausea and vomiting induced by chemotherapy.[1] In research and clinical development, accurately quantifying the concentration of such drugs in biological matrices like plasma is fundamental to understanding their pharmacokinetics (PK)—how they are absorbed, distributed, metabolized, and excreted.

The "gold standard" for this quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. To ensure the highest degree of accuracy and precision in LC-MS/MS assays, an ideal internal standard is required. This is where this compound (Azasetron-[methyl-d3] Hydrochloride) becomes indispensable. As a stable isotope-labeled (SIL) analog of the parent drug, it exhibits nearly identical chemical and physical properties. When added to a biological sample at a known concentration before processing, it co-elutes with the analyte and experiences the same variations in extraction efficiency and ionization response, effectively normalizing the data and correcting for potential errors.[2] This ensures that the quantitative results are robust, reproducible, and reliable.

Part 1: Sourcing High-Purity this compound: A Supplier Evaluation Guide

The integrity of any bioanalytical study is fundamentally linked to the quality of its reference standards. Selecting a reputable supplier for this compound is a critical first step. Researchers should prioritize suppliers who provide comprehensive documentation and guarantee the purity and isotopic enrichment of their products.

Key Supplier Selection Criteria

-

Purity and Isotopic Enrichment: The chemical purity should be as high as possible, typically ≥98%. Crucially, the isotopic enrichment (the percentage of molecules containing the deuterium labels) should also be high (e.g., ≥99% atom D) to prevent signal interference from any unlabeled Azasetron.

-

Certification and Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch. This document is non-negotiable and should detail the chemical purity (determined by methods like HPLC or NMR), isotopic enrichment, mass spectrometry data, and storage conditions.

-

Lot-to-Lot Consistency: For long-term studies, consistency between different batches of the standard is vital. Established suppliers with robust quality management systems are more likely to provide this consistency.

-

Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and method development.

Comparative Analysis of Commercial Suppliers

Several well-established chemical suppliers offer this compound for research purposes. The following table provides a summary of offerings from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current product specifications and to request lot-specific CoAs before purchasing.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Toronto Research Chemicals (TRC) | This compound | 1216505-58-6 | C₁₇H₁₈D₃Cl₂N₃O₃ | A leading supplier of complex organic chemicals and stable isotope-labeled standards.[3] |

| MedChemExpress (MCE) | This compound | 1216505-58-6 | C₁₇H₁₈D₃Cl₂N₃O₃ | Provides a range of bioactive molecules and isotope-labeled compounds for research.[1][4] |

| Santa Cruz Biotechnology (SCBT) | Azasetron-d3, Hydrochloride | 1216505-58-6 | C₁₇H₁₈D₃Cl₂N₃O₃ | Offers a broad portfolio of biochemicals for research, including labeled compounds.[5] |

| Cayman Chemical | Azasetron (hydrochloride) | 123040-16-4 | C₁₇H₂₀ClN₃O₃ • HCl | While a direct link for the d3 version was not found in the search, Cayman is a key supplier of the unlabeled compound and other deuterated standards, and may be a source.[6] |

Note: This table is for informational purposes. Availability and specifications are subject to change. Always verify with the supplier.

Part 2: Technical Applications & Methodologies

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Azasetron in biological samples via LC-MS/MS. This is a cornerstone of preclinical and clinical pharmacokinetic studies.

The Scientific Rationale for Using a Deuterated Internal Standard

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:[2][7]

-

Co-elution: The SIL-IS has virtually the same chromatographic retention time as the unlabeled analyte, meaning it experiences the same matrix effects at the same time.

-

Similar Ionization Efficiency: Both the analyte and the IS respond very similarly to the electrospray ionization (ESI) process. Any suppression or enhancement of the signal caused by co-eluting matrix components will affect both molecules to a similar degree.

-

Correction for Sample Loss: Any loss of sample during the extraction and preparation steps will affect the analyte and the IS proportionally.

By calculating the ratio of the analyte's peak area to the IS's peak area, these sources of variability are effectively canceled out, leading to highly accurate and precise quantification.[8]

Illustrative Protocol: Quantification of Azasetron in Human Plasma using LC-MS/MS

The following is a representative, step-by-step protocol for the bioanalysis of Azasetron, based on established methods for other 'setron' class drugs and general best practices for small molecule quantification.[9][10] Researchers must validate any method in their own laboratory according to regulatory guidelines (e.g., FDA, EMA).[3]

1. Materials and Reagents

-

Analytes: Azasetron hydrochloride, this compound (Internal Standard, IS)

-

Plasma: Blank human plasma (K₂EDTA as anticoagulant)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic acid, Ammonium formate

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or other suitable organic solvent.

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Azasetron and Azasetron-d3 HCl in methanol.

-

Working Solutions: Prepare serial dilutions of the Azasetron stock solution in 50:50 ACN:water to create calibration standards (e.g., ranging from 0.1 to 200 ng/mL). Prepare a working solution of the Azasetron-d3 IS at a fixed concentration (e.g., 20 ng/mL).

3. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (blank, calibration standard, or unknown study sample), add 25 µL of the Azasetron-d3 IS working solution. Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Optional Liquid-Liquid Extraction for cleanup: Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 3.0 × 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water with 5 mM Ammonium Formate

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (illustrative):

-

Azasetron: Precursor ion (Q1) m/z 352.1 → Product ion (Q3) m/z 138.1

-

Azasetron-d3: Precursor ion (Q1) m/z 355.1 → Product ion (Q3) m/z 141.1 (Note: These transitions are predicted and must be optimized experimentally by infusing the pure compounds into the mass spectrometer.)

-

5. Data Analysis

-

Integrate the peak areas for both Azasetron and Azasetron-d3 for each injection.

-

Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Azasetron in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Experimental Workflow Visualization

The diagram below illustrates the key steps in the bioanalytical workflow, from sample collection to final data analysis.

Part 3: Mechanistic Insights: The 5-HT3 Receptor Antagonism Pathway

Understanding the mechanism of action of Azasetron provides crucial context for its application. Azasetron exerts its effects by blocking the 5-HT3 receptor, which is unique among serotonin receptors because it is a ligand-gated ion channel, not a G-protein coupled receptor.[5]

Mechanism of Action

5-HT3 receptors are predominantly located on nerve terminals in both the central nervous system (CNS) and the peripheral nervous system (PNS), particularly on vagal afferent nerves in the gastrointestinal tract.[5] When chemotherapeutic agents damage cells in the gut, they cause a massive release of serotonin (5-HT) from enterochromaffin cells.[5]

This released serotonin binds to 5-HT3 receptors on adjacent nerve endings. The binding of serotonin opens the ion channel, allowing a rapid influx of cations (primarily Na⁺ and K⁺), which depolarizes the neuron.[3] This depolarization initiates a signal that travels up the vagus nerve to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately triggering the emetic reflex.[5]

Azasetron, as a competitive antagonist, binds to the same site on the 5-HT3 receptor as serotonin but does not open the channel. By occupying the receptor, it physically prevents serotonin from binding and initiating the depolarizing signal. This blockade of the peripheral signal from the gut is a primary mechanism by which Azasetron prevents nausea and vomiting.[1]

Signaling Pathway Visualization

The following diagram illustrates the 5-HT3 receptor signaling pathway and its inhibition by Azasetron.

Conclusion

This compound is a vital research tool that enables the precise and accurate quantification of Azasetron in complex biological matrices. By serving as an ideal internal standard in LC-MS/MS bioanalysis, it underpins the integrity of pharmacokinetic and drug metabolism studies. Successful application begins with the careful selection of a high-quality, well-characterized standard from a reputable supplier. This guide has provided the essential criteria for this selection process, a detailed, illustrative protocol for its use in a validated bioanalytical workflow, and an overview of the pharmacological mechanism that makes Azasetron a clinically important therapeutic agent. By integrating these principles, researchers can ensure the generation of high-quality, reliable data essential for advancing drug development and scientific understanding.

References

-

Sato, N., Sakamori, M., Haga, K., et al. (1992). Antagonistic activity of Y-25130 on 5-HT3 receptors. Japanese Journal of Pharmacology, 59(4), 443-448. Available at: [Link]

-

Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527-540. Available at: [Link]

-

Wikipedia. (2023). 5-HT3 antagonist. Retrieved from [Link]

-

Samanidou, V., & Nazyropoulou, C. (2018). Development and Validation of the Novel, Fast Bioanalytical LC-MS/MS Technique for the Simultaneous Estimation of Sotorasib and Ondansetron: Application to In Vivo Pharmacokinetic Assessments. PubMed. Available at: [Link]

-

Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 1(2), 115-120. Available at: [Link]

-

Bas, D., & Yalcin, A. (2016). A Gating Mechanism of the Serotonin 5-HT3 Receptor. Structure, 24(5), 816-825. Available at: [Link]

-

Reeves, D. C., & Lummis, S. C. R. (2002). The molecular basis of the structure and function of the 5-HT3 receptor: a model ligand-gated ion channel (Review). Molecular Membrane Biology, 19(1), 11-26. Available at: [Link]

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

-

Weng, N., & Kang, L. (2023). An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 235, 115625. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Uchida, M. (1999). [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 26(7), 1001-1008. Available at: [Link]

-

Fu, I., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(4), 987-995. Available at: [Link]

-

Zhang, W., et al. (2008). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. Chromatographia, 68(3-4), 193-199. Available at: [Link]

Sources

- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method [jcpjournal.org]

- 7. agilent.com [agilent.com]

- 8. Development and Validation of the Novel, Fast Bioanalytical LC-MS/MS Technique for the Simultaneous Estimation of Sotorasib and Ondansetron: Application to In Vivo Pharmacokinetic Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a … [ouci.dntb.gov.ua]

- 10. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Azasetron and the Strategic Rationale for its Deuterated Analogues

Executive Summary

Azasetron is a potent and highly selective serotonin 5-HT₃ receptor antagonist, established as an effective antiemetic for managing nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative states.[1][2][3] Its distinct pharmacological profile, characterized by high receptor affinity, excellent oral bioavailability, and a unique excretion pattern, differentiates it from other "setron" class drugs.[2][4] This guide provides an in-depth analysis of Azasetron's pharmacodynamic and pharmacokinetic properties. Furthermore, it explores the compelling scientific rationale for the development of deuterated Azasetron analogues. By leveraging the kinetic isotope effect, strategic deuteration offers a promising avenue to enhance Azasetron's metabolic stability and optimize its therapeutic index, potentially leading to improved dosing regimens and a superior safety profile. This document outlines the core mechanisms, comparative data, and the requisite experimental workflows to validate these next-generation therapeutic candidates.

The Core Pharmacology of Azasetron

Azasetron is a benzamide derivative that functions as a cornerstone therapy in emesis management, particularly in oncology and postoperative care.[2][4] Its clinical efficacy is rooted in a precise and potent mechanism of action.

Pharmacodynamics: Mechanism of Action and Receptor Selectivity

The primary driver of chemotherapy-induced nausea and vomiting (CINV) is the massive release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][5] This surge of serotonin activates 5-HT₃ receptors on peripheral vagal afferent nerves and centrally within the brain's chemoreceptor trigger zone (CTZ), which in turn stimulates the vomiting center.[1][5][6]

Azasetron exerts its antiemetic effect by acting as a competitive and highly selective antagonist at these 5-HT₃ receptors.[1][2] By blocking the binding of serotonin, it effectively interrupts the signaling cascade that initiates the emetic reflex. This is visually represented in the signaling pathway below.

-

High Binding Affinity: Azasetron demonstrates a very high affinity for the 5-HT₃ receptor, with reported pKi values of 9.27 and Ki values as low as 0.33 nM.[2][7][8] This potent binding contributes to its long duration of action.[2][9]

-

Exceptional Selectivity: A critical feature of Azasetron is its high selectivity for the 5-HT₃ receptor subtype. It shows little to no significant affinity for other serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂), nor for dopamine, histamine, muscarinic, or adrenergic receptors.[1] This specificity is the causal factor behind its favorable side-effect profile, minimizing the CNS effects often seen with less selective antiemetics.[1]

Hypothesized Advantages for a Deuterated Azasetron Analogue

While specific pharmacological data for deuterated Azasetron analogues are not yet in the public domain, we can project the potential benefits based on the KIE principles and Azasetron's known metabolic pathways. The first deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile to its parent compound, setting a precedent for this approach. [10][11]

-

Improved Metabolic Stability & Longer Half-Life: By deuterating known sites of oxidative metabolism on the Azasetron molecule, the rate of its clearance can be reduced. This is expected to prolong its plasma half-life (t½). [][13][14]2. Increased Drug Exposure (AUC): A longer half-life directly translates to a greater Area Under the Curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period from a single dose. [15]3. Potential for Modified Dosing: Increased half-life and exposure could enable less frequent dosing (e.g., once daily for indications requiring longer coverage), which is known to improve patient adherence. [13][16]Alternatively, lower doses could be used to achieve the same therapeutic effect, potentially reducing dose-dependent side effects. [13]4. Reduced Formation of Undesirable Metabolites: If any of Azasetron's metabolites are associated with adverse effects, deuteration can "shunt" metabolism away from that pathway, thereby improving the drug's overall safety and tolerability profile. [15][16][17]

A Self-Validating Experimental Framework for Comparative Analysis

To empirically validate the hypothesized benefits of a deuterated Azasetron analogue, a structured, multi-stage experimental workflow is required. The causality behind this workflow is to first confirm that the core therapeutic action (target binding) is unchanged, then to quantify the change in metabolism, and finally to verify how these changes translate to in vivo pharmacokinetics and efficacy.

Workflow for Comparative Pharmacological Profiling

Key Experimental Protocols

-

Causality/Objective: To provide a self-validating check that deuteration, a structural modification, has not altered the molecule's affinity for its therapeutic target. The binding affinity (Ki) of the deuterated analogue must be comparable to that of Azasetron. [18][17]* Methodology:

-

Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT₃ receptor.

-

Reaction Mixture: In a 96-well plate format, combine the cell membranes with a fixed concentration of a high-affinity radiolabeled 5-HT₃ antagonist (e.g., [³H]granisetron).

-

Competition: Add increasing concentrations of either unlabeled Azasetron (as a reference) or the deuterated analogue across a range of wells.

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the competitor drug. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Causality/Objective: To directly measure the impact of the KIE by quantifying the rate of metabolism. A successful deuterated analogue will show a significantly slower rate of disappearance (longer half-life) compared to the parent compound.

-

Methodology:

-

System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (a source of CYP450 enzymes) and a NADPH-regenerating system (cofactor for CYP450 activity) in a phosphate buffer.

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a fixed concentration of either Azasetron or its deuterated analogue.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent drug.

-

Calculation: Plot the natural log of the percentage of drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

-

-

Causality/Objective: To determine if the observed in vitro metabolic stability translates into an improved pharmacokinetic profile in a living system. This step validates the primary hypothesis that deuteration can extend the drug's half-life and exposure.

-

Methodology:

-

Animal Model: Use male Sprague-Dawley rats equipped with jugular vein catheters for serial blood sampling.

-

Dosing: Administer a single dose of either Azasetron or the deuterated analogue via oral gavage (p.o.) or intravenous injection (i.v.). A crossover design is ideal, where the same animals receive the other compound after a suitable washout period.

-

Blood Sampling: Collect blood samples (approx. 100 µL) into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Quantify the plasma concentrations of the parent drug using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life).

-

Conclusion and Future Directions

Azasetron is a highly effective and selective 5-HT₃ receptor antagonist with a well-defined pharmacological profile. Its clinical success provides a strong foundation for further innovation. The strategic application of deuterium chemistry presents a scientifically rigorous and validated pathway to enhance its properties. The core rationale is that by leveraging the kinetic isotope effect, a deuterated Azasetron analogue could exhibit superior metabolic stability, leading to an optimized pharmacokinetic profile. This enhancement has the potential to translate into tangible clinical benefits, such as improved patient compliance through less frequent dosing and an enhanced safety margin.

The experimental framework detailed herein provides a robust, self-validating system for testing this hypothesis. Future research must focus on the synthesis of targeted deuterated analogues and their subsequent evaluation through these comparative in vitro and in vivo protocols. The successful validation of these principles will pave the way for a next-generation antiemetic with a potentially superior therapeutic index.

References

-

What is Azasetron Hydrochloride used for? - Patsnap Synapse. (2024-06-14). Available from: [Link]

-

Tsukagoshi S. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. Gan To Kagaku Ryoho. 1999 Jun;26(7):1001-8. Available from: [Link]

-

Azasetron. (2026-01-07). Available from: [Link]

-

Azasetron - Wikipedia. Available from: [Link]

-

Guengerich FP. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods Enzymol. 2017;596:217-238. Available from: [Link]

-

Three main advantages potentially provided by deuterated drugs. ResearchGate. Available from: [Link]

-

What Pharmacological Advantages Can Deuterated APIs Deliver? - Neuland Labs. (2023-07-06). Available from: [Link]

-

Advantages of Deuterated Compounds - Clearsynth Discovery. (2024-09-25). Available from: [Link]

-

How using deuterium in pharmaceuticals is gaining momentum - deutraMed. (2020-10-27). Available from: [Link]

-

Guengerich FP. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. Available from: [Link]

-

Hatae Y, et al. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP]. Gan To Kagaku Ryoho. 1996 Aug;23(9):1149-54. Available from: [Link]

-

Pirali T, et al. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. 2023;22(8):631-650. Available from: [Link]

-

Gant TG. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. J Med Chem. 2014;57(9):3595-611. Available from: [Link]

-

Lee YJ, et al. Absorption Characteristics of Azasetron From Rectal and Oral Routes in Rabbits. Arch Pharm Res. 2003;26(10):872-7. Available from: [Link]

-

Azasetron. WikiMed. Available from: [Link]

-

Lee HJ, et al. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration. J Exp Clin Cancer Res. 2011;30:63. Available from: [Link]

-

What are the side effects of Azasetron Hydrochloride? - Patsnap Synapse. (2024-07-12). Available from: [Link]

-

Azasetron - AdisInsight. (2025-12-06). Available from: [Link]

-

Harris LA, Chang L. Alosetron: an effective treatment for diarrhea-predominant irritable bowel syndrome. Womens Health (Lond). 2007 Jan;3(1):15-27. Available from: [Link]

-

Andresen V, et al. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials. Aliment Pharmacol Ther. 2005;22(10):935-44. Available from: [Link]

-

Irritable Bowel Syndrome: Two Drug Options. Pharmacotherapy Update. Available from: [Link]

-

Chey WD, et al. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint. Therap Adv Gastroenterol. 2018;11:1756284818771971. Available from: [Link]

-

De Ponti F, Tonini M. Alosetron and irritable bowel syndrome. Expert Opin Pharmacother. 2001;2(12):2017-29. Available from: [Link]

-

Markman M. Progress in preventing chemotherapy-induced nausea and vomiting. Cleve Clin J Med. 2002;69(4):313-4, 317-8, 321-2. Available from: [Link]

-

Smith HS. 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Ann Palliat Med. 2012;1(2):115-20. Available from: [Link]

-

5-HT3 antagonist - Wikipedia. Available from: [Link]

-

Deuterated drug - Wikipedia. Available from: [Link]

-

Singh P, Sharma L. Antiemetics, Selective 5-HT3 Antagonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Deuterated Drugs - Bioscientia. (2023-03-08). Available from: [Link]

-

Sharma R, et al. Deuterated Drugs: An Innovative Approach for Drug Designing. Journal of Pharmacy. 2017;1(1):003. Available from: [Link]

-

Thompson AJ, Lummis SC. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. Pharmacology & Therapeutics. 2007;116(1):95-112. Available from: [Link]

-

Drugs and their deuterated analogs tested. ResearchGate. Available from: [Link]

Sources

- 1. What is Azasetron Hydrochloride used for? [synapse.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. medchemexpress.com [medchemexpress.com]